molecular formula C10H6ClN5S B1460695 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082499-57-7

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No. B1460695
CAS RN: 1082499-57-7
M. Wt: 263.71 g/mol
InChI Key: OAABEPCVXWFUAH-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are novel CDK2 inhibitors . They have been synthesized as potential cancer treatment compounds .


Synthesis Analysis

These compounds were designed and synthesized as novel CDK2 targeting compounds . The exact synthesis process of the specific compound you mentioned is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of these compounds allows them to fit well into the CDK2 active site through essential hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis and DFT Study : A study described the synthesis of several 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, emphasizing the novel heterocyclic system's formation. Density Functional Theory (DFT) studies aided in understanding the regioselectivity of ring closure, demonstrating the synthetic versatility of these compounds (Mozafari et al., 2016).

  • Crystal Structure Analysis : Another research focused on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing how molecules form inversion dimers and are packed into layers by π-stacking interactions. This study contributes to the understanding of the structural characteristics of similar compounds (Repich et al., 2017).

Biological Activity Evaluation

  • Antibacterial Agents : Some derivatives have been evaluated for their antibacterial activity, showing promising results against various bacterial strains. For instance, certain 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines have been synthesized and found to exhibit antibacterial properties, highlighting the potential medical application of these compounds (Kumar et al., 2009).

Novel Synthetic Routes

  • Innovative Synthesis Methods : Research has developed new synthetic routes to such compounds, including microwave-assisted methods, which offer a more efficient and environmentally friendly approach to synthesizing triazolopyrimidine derivatives. These methods open up new possibilities for the rapid generation of compounds for further study (Divate & Dhongade-Desai, 2014).

Future Directions

The future directions of these compounds involve further investigations . They have shown potential as cancer treatment compounds, particularly due to their inhibitory activity against CDK2 .

properties

IUPAC Name

3-(4-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAABEPCVXWFUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 2
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 4
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 5
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 6
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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